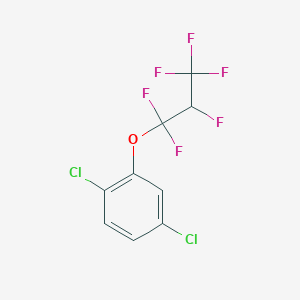
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a chemical compound with the molecular formula C9H4Cl2F6O. It is characterized by a benzene ring substituted with two chlorine atoms and a hexafluoropropoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves the reaction of 1,4-dichlorobenzene with hexafluoropropylene oxide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or sodium amide (NaNH2).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of chloro-substituted benzene derivatives.
Substitution: Substitution reactions can produce a variety of substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated molecules.
Biology: It can be employed as a fluorescent probe in biological imaging studies due to its unique optical properties.
Industry: It is used in the production of advanced materials, such as fluoropolymers, which have applications in various industrial sectors.
作用机制
The mechanism by which 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.
相似化合物的比较
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene can be compared with other similar compounds, such as 1,4-dichloro-2-(2H-hexafluoropropoxy)benzene and 1,4-dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
CAS 编号 |
1026364-35-1 |
|---|---|
分子式 |
C9H4Cl2F6O |
分子量 |
313.02 g/mol |
IUPAC 名称 |
1,4-dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene |
InChI |
InChI=1S/C9H4Cl2F6O/c10-4-1-2-5(11)6(3-4)18-9(16,17)7(12)8(13,14)15/h1-3,7H |
InChI 键 |
YNXYLOSBSOCELW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)OC(C(C(F)(F)F)F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















